Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a synthetic organic compound with the molecular formula C₁₄H₁₄N₂O₅. It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbonyl groups. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl bromoacetate with benzylamine to form an intermediate, which is then cyclized with urea to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or to reduce the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context of the research.
Comparison with Similar Compounds
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate can be compared with other imidazolidinone derivatives, such as:
Ethyl 2-(3-phenyl-2,4,5-trioxoimidazolidin-1-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate: Contains a methyl group, leading to different chemical properties and reactivity.
Ethyl 2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetate: An ethyl group substitution that affects the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-21-11(17)9-16-13(19)12(18)15(14(16)20)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNYBYFEIPDOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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